molecular formula C18H29ClN2O2 B4439970 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride

Cat. No.: B4439970
M. Wt: 340.9 g/mol
InChI Key: LRWSLPSZNSJRCI-USRGLUTNSA-N
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Description

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group and a but-2-enyl chain linked to an ethoxyphenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride typically involves multiple steps:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate halogenated butene under basic conditions to form the ethoxyphenoxybutene intermediate.

    Piperazine Substitution: The intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable catalyst to form the desired product.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The double bond in the but-2-enyl chain can be reduced to form saturated derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated butyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenoxy group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(E)-4-(2-methoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.

    1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.

Uniqueness

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, while the piperazine ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]-4-ethylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.ClH/c1-3-19-12-14-20(15-13-19)11-7-8-16-22-18-10-6-5-9-17(18)21-4-2;/h5-10H,3-4,11-16H2,1-2H3;1H/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWSLPSZNSJRCI-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC=CCOC2=CC=CC=C2OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C/C=C/COC2=CC=CC=C2OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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